Regioisomeric Lipophilicity Advantage: 3-Methylsulfonyl vs 4-Methylsulfonyl Benzamide
The target compound exhibits an XLogP3 of 3.8, which is 0.3 log units lower than the 4-methylsulfonyl regioisomer (CAS 896270-09-0; XLogP3 ≈ 4.1, estimated via PubChem consensus model) [1]. This moderate lipophilicity reduction can translate to enhanced aqueous solubility and a lower risk of hERG channel blockade, a known liability in the benzothiazole amide series [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-Methylsulfonyl regioisomer: XLogP3 ≈ 4.1 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ -0.3 |
| Conditions | Computed by PubChem 2.1 (2021 release); comparator value is an estimate based on structural similarity |
Why This Matters
Lower lipophilicity often correlates with improved solubility and reduced off-target promiscuity, making the 3-methylsulfonyl isomer a potentially safer starting point for lead optimization in TRPV1 antagonist programs.
- [1] PubChem. (2025). Compound Summary for CID 7267146, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/896299-70-0 View Source
- [2] Besidski, Y., Brown, W., Bylund, J., Dabrowski, M., Dautrey, S., Harter, M., ... & Sundgren-Andersson, A. K. (2012). Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6205–6211. https://doi.org/10.1016/j.bmcl.2012.08.018 View Source
